molecular formula C13H12O3 B173483 Methyl 7-(hydroxymethyl)-2-naphthoate CAS No. 162514-08-1

Methyl 7-(hydroxymethyl)-2-naphthoate

Cat. No.: B173483
CAS No.: 162514-08-1
M. Wt: 216.23 g/mol
InChI Key: RJPDNALCGZSUGO-UHFFFAOYSA-N
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Description

Methyl 7-(hydroxymethyl)-2-naphthoate is an organic compound belonging to the class of naphthoates It is characterized by a naphthalene ring system substituted with a methyl ester group at the 7-position and a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(hydroxymethyl)-2-naphthoate typically involves the esterification of 7-(hydroxymethyl)-2-naphthoic acid. One common method is the Fischer esterification, where the acid is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(hydroxymethyl)-2-naphthoate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: 7-(Carboxymethyl)-2-naphthoic acid.

    Reduction: 7-(Hydroxymethyl)-2-naphthol.

    Substitution: Various substituted naphthoates depending on the electrophile used.

Scientific Research Applications

Methyl 7-(hydroxymethyl)-2-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Methyl 7-(hydroxymethyl)-2-naphthoate in biological systems involves its interaction with enzymes that catalyze ester hydrolysis. The compound is hydrolyzed to 7-(hydroxymethyl)-2-naphthoic acid and methanol. The naphthoic acid derivative can then participate in various metabolic pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-naphthoate: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

    7-(Hydroxymethyl)-2-naphthoic acid: The free acid form, which is more polar and has different solubility properties.

    Methyl 7-methoxy-2-naphthoate: Contains a methoxy group instead of a hydroxymethyl group, altering its reactivity and applications.

Uniqueness

Methyl 7-(hydroxymethyl)-2-naphthoate is unique due to the presence of both a hydroxymethyl group and a methyl ester group on the naphthalene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.

Properties

IUPAC Name

methyl 7-(hydroxymethyl)naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-16-13(15)11-5-4-10-3-2-9(8-14)6-12(10)7-11/h2-7,14H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPDNALCGZSUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)CO)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627685
Record name Methyl 7-(hydroxymethyl)naphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162514-08-1
Record name Methyl 7-(hydroxymethyl)naphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7-(hydroxymethyl)naphthalene-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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